4-(PROPOXYMETHYL)PHENYLBORONIC ACID

Übersicht

Beschreibung

(4-(Propoxymethyl)phenyl)boronic acid, also known as (4-(Propoxymethyl)phenyl)boronic acid, is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.037. The purity is usually 95%.

BenchChem offers high-quality (4-(Propoxymethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Propoxymethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anreicherung von Molekülen mit cis-Diol

Phenylboronsäure (PBA)-funktionalisierte Polymere, wie z. B. 4-(Propoxymethyl)phenylboronsäure, wurden zur Anreicherung von Molekülen mit cis-Diol verwendet. Diese Polymere zeigen eine hohe Selektivität für Moleküle mit cis-Diol, wenn sie mit bestimmten Vernetzern und Lösungsmitteln synthetisiert werden . Diese Anwendung ist besonders relevant in den Bereichen Trennung, Sensorik, Bildgebung, Diagnostik und Wirkstoffabgabe .

Glukose-sensitive Hydrogele

4-(Propoxymethyl)phenylboronsäure wurde bei der Entwicklung von glukose-sensitiven Hydrogelen eingesetzt. Diese Hydrogele können hypoglykämische Medikamente, wie z. B. Insulin, als Reaktion auf eine Erhöhung des Glukosespiegels freisetzen . Dies ist besonders nützlich für die Behandlung von Diabetes, angesichts der großen Anzahl von Diabetespatienten weltweit .

Selbstregulierende Insulinausschüttung

Die Fähigkeit von 4-(Propoxymethyl)phenylboronsäure, als glukose-sensitives Polymer zu fungieren, ermöglicht eine selbstregulierende Insulinausschüttung. Dies ist eine bedeutende Anwendung in der Behandlung von Diabetes .

Diagnostikum

4-(Propoxymethyl)phenylboronsäure kann als Diagnostikum fungieren. Es kann cis-Diol-haltige Moleküle über eine reversible kovalente Reaktion selektiv erkennen . Diese pH-steuerbare Fang-/Freisetzungsfunktion von PBA bietet eine große Machbarkeit für die Entwicklung von pH-responsiven Materialien .

Wundheilung

Konjugate von 4-(Propoxymethyl)phenylboronsäure wurden bei der Wundheilung eingesetzt. Der pH-responsive Charakter dieser Konjugate ermöglicht eine kontrollierte Freisetzung von therapeutischen Wirkstoffen, was den Heilungsprozess unterstützt .

Tumortargeting

Konjugate von 4-(Propoxymethyl)phenylboronsäure wurden auch für das Tumortargeting eingesetzt. Die Fähigkeit dieser Konjugate, selektiv an bestimmte Moleküle zu binden, ermöglicht eine gezielte Abgabe von therapeutischen Wirkstoffen .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, particularly proteins and enzymes that contain cis-diol groups .

Mode of Action

4-(Propoxymethyl)phenylboronic acid, like other boronic acids, is believed to interact with its targets through the formation of reversible covalent bonds with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .

Biochemical Pathways

This compound is often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as an organoboron reagent, participating in transmetalation, a process where organic groups are transferred from boron to palladium .

Pharmacokinetics

Boronic acids are generally known for their stability and ease of handling, which can influence their bioavailability .

Result of Action

The result of the action of this compound largely depends on its application. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the solvent used in the reaction . Additionally, certain boronic acids, including some phenylboronic acids, can decompose in air , which may also apply to this compound.

Biologische Aktivität

(4-(Propoxymethyl)phenyl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

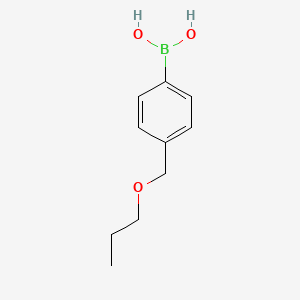

(4-(Propoxymethyl)phenyl)boronic acid can be represented by the following chemical structure:

- Molecular Formula: C10H13BO3

- Molecular Weight: 194.02 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Antimicrobial Properties

Research indicates that boronic acids, including (4-(Propoxymethyl)phenyl)boronic acid, exhibit significant antimicrobial activity. A study evaluated the effectiveness of various phenylboronic acids against common pathogens:

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| (4-(Propoxymethyl)phenyl)boronic acid | Moderate | High |

| Other Boronic Acids | Variable | Variable |

This data suggests that (4-(Propoxymethyl)phenyl)boronic acid may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anticancer Activity

The anticancer potential of (4-(Propoxymethyl)phenyl)boronic acid has been explored in various studies. It has been shown to inhibit the growth of cancer cells through multiple mechanisms:

- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis Induction: It triggers programmed cell death pathways, leading to the elimination of malignant cells.

- Inhibition of Tumor Growth: In vivo studies have demonstrated reduced tumor size in models treated with this compound.

The mechanism by which (4-(Propoxymethyl)phenyl)boronic acid exerts its biological effects primarily involves its interaction with specific biomolecules:

- Binding to Proteins: The boronic acid moiety can form reversible bonds with hydroxyl groups on proteins and enzymes, modulating their activity.

- Influence on Signaling Pathways: By interacting with key signaling proteins, it can alter pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of (4-(Propoxymethyl)phenyl)boronic acid against standard bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential as a therapeutic agent.

Study 2: Anticancer Properties

In a preclinical trial involving human cancer cell lines, (4-(Propoxymethyl)phenyl)boronic acid demonstrated significant cytotoxicity. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting its promise as a chemotherapeutic agent.

Pharmacokinetics and Safety Profile

The pharmacokinetics of (4-(Propoxymethyl)phenyl)boronic acid are crucial for understanding its bioavailability and therapeutic potential:

- Absorption: Rapid absorption has been noted in animal models.

- Metabolism: It undergoes metabolic transformations primarily in the liver.

- Excretion: Renal excretion is the primary route for elimination.

Safety assessments indicate that while the compound shows promising biological activity, further studies are needed to fully understand its toxicity profile and long-term effects.

Eigenschaften

IUPAC Name |

[4-(propoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSZSIRDVBCIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681352 | |

| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160061-48-3 | |

| Record name | Boronic acid, [4-(propoxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160061-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.